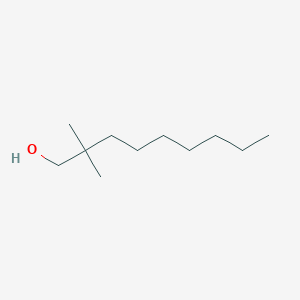
2,2-Dimethyl-1-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-nonanol is an organic compound with the molecular formula C₁₁H₂₄O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a nonane chain with two methyl groups at the second carbon position. This compound is known for its unique structural properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1-nonanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone or aldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the carbonyl group to a hydroxyl group, yielding the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride, to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2,2-Dimethyl-1-nonanone or 2,2-Dimethyl-nonanoic acid.
Reduction: 2,2-Dimethylnonane.
Substitution: 2,2-Dimethyl-1-nonyl chloride.
Applications De Recherche Scientifique
2,2-Dimethyl-1-nonanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential use in drug formulation and delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-nonanol involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nonane chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-Nonanol: A linear alcohol with a similar carbon chain length but without the methyl groups.
2,2-Dimethyl-1-decanol: An alcohol with an additional carbon in the chain.
2,2-Dimethyl-1-octanol: An alcohol with a shorter carbon chain.
Uniqueness: 2,2-Dimethyl-1-nonanol is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. The presence of the two methyl groups at the second carbon position influences its boiling point, solubility, and reactivity, making it distinct from other similar alcohols.
Propriétés
Numéro CAS |
14250-80-7 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
2,2-dimethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-4-5-6-7-8-9-11(2,3)10-12/h12H,4-10H2,1-3H3 |
Clé InChI |
VWMHRIWUBVXUKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


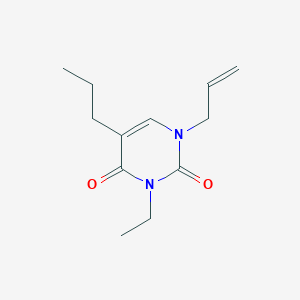
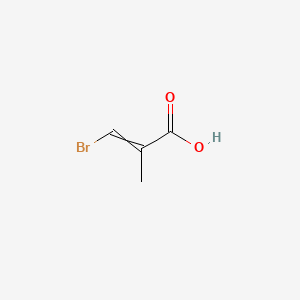
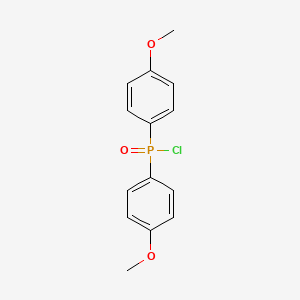
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


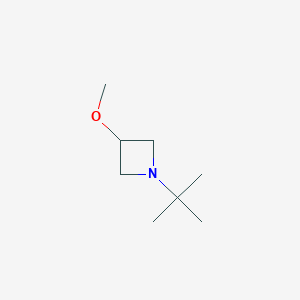

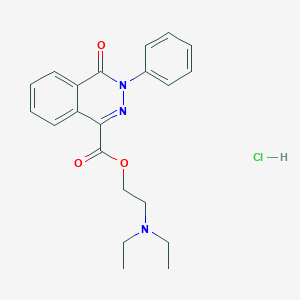

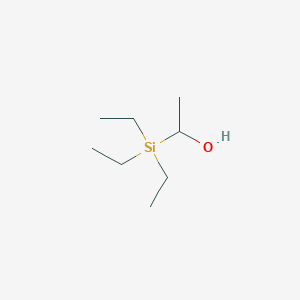


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
